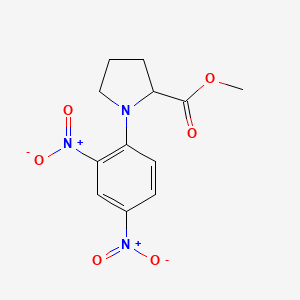
Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate is a compound that is part of a broader class of pyrrolidine derivatives. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The pyrrolidine ring is a common motif in many biologically active molecules, and the introduction of a 2,4-dinitrophenyl group can significantly alter the chemical and physical properties of these compounds, potentially leading to new pharmacological activities.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in the literature. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Another study reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones . These methods highlight the versatility of pyrrolidine derivatives in chemical synthesis and their potential for generating a wide variety of functionalized compounds.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the stereochemistry of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was characterized by single-crystal X-ray diffraction . Similarly, the molecular structure and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate were performed using various spectroscopic methods and quantum chemical calculations . These studies provide detailed insights into the molecular geometry and electronic structure of these compounds, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a range of chemical reactions, which can be used to further modify their structure or to study their reactivity. For instance, the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involved a condensation reaction with 2,4-dinitrophenylhydrazine . The reactivity of these compounds can also be predicted using computational methods, such as "atoms in molecules" (AIM) theory, which provides information on the electron density and potential reaction sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as their acid dissociation constants and antimicrobial activity, have been investigated. Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives showed interesting antibacterial activity against certain strains, and their acid dissociation constants were determined . Additionally, the vibrational analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate suggested the formation of dimers in the solid state through hydrogen bonding . These properties are important for the development of new pharmaceutical agents and for understanding the behavior of these compounds under different conditions.
Wissenschaftliche Forschungsanwendungen
Solvatochromism and Solvent Interaction
Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate has been studied for its solvatochromic properties, demonstrating color changes in response to different solvents. This effect is analyzed using empirical solvent parameter sets, indicating its potential application in solvent polarity detection and molecular interaction studies (Hofmann et al., 2008).
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit notable antimicrobial activity. Specifically, these derivatives have been effective against various bacterial and fungal strains, including Mycobacterium tuberculosis, suggesting potential in developing new antimycobacterial agents (Nural et al., 2018).
Application in Chiral Metabolite Analysis
A study utilized a derivative of this compound as a derivatization reagent for the detection of chiral amines. This application is significant in enantioseparation and ultrasensitive mass spectrometric detection, facilitating detailed analysis of chiral metabolites in biological samples, such as saliva (Jin et al., 2020).
Chemical Synthesis and Structural Studies
The compound has been involved in chemical syntheses, including the preparation of spiro[pyrrolidine-2,3′-oxindoles] and other complex organic structures. These syntheses contribute to understanding molecular structures and reactions, essential in organic chemistry and material science (Laihia et al., 2006).
Analytical Chemistry
In analytical chemistry, this compound derivatives have been used in chromatographic analyses, such as in paper chromatography for the separation of amines. This application is pivotal in separating and identifying compounds in complex mixtures (Asatoor, 1960).
Safety and Hazards
Zukünftige Richtungen
The pyrrolidine ring, a key feature of “Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
Eigenschaften
IUPAC Name |
methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6/c1-21-12(16)10-3-2-6-13(10)9-5-4-8(14(17)18)7-11(9)15(19)20/h4-5,7,10H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQCEFKHJIDSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

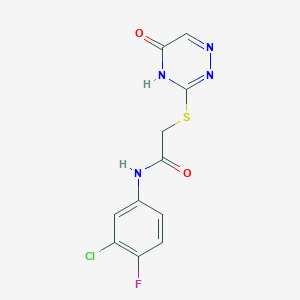
![2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2515981.png)
![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)
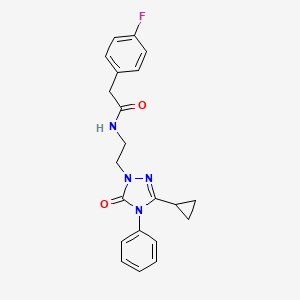
![6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride](/img/structure/B2515984.png)
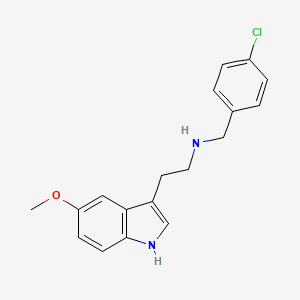
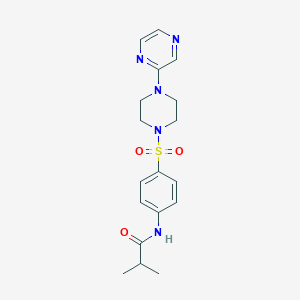
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2515991.png)


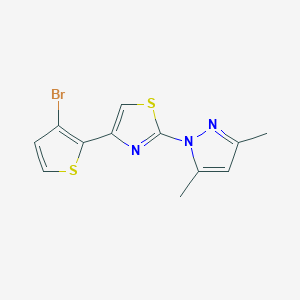

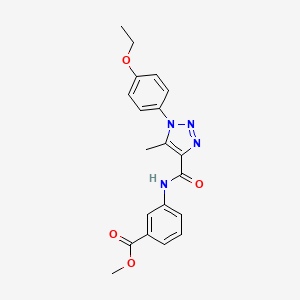
![3'-(3-Fluoro-4-methylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2516001.png)